

A Comprehensive Technical Guide to 2-Isopropyl-1H-indole

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Compound of Interest

Compound Name: 2-Isopropyl-1H-indole

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Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and agrochemicals.[1][2] This technical guide provides an in-depth analysis of **2-Isopropyl-1H-indole**, a significant derivative whose isopropyl moiety at the C2 position imparts unique physicochemical and biological properties. We will explore its chemical identity, synthesis via the Fischer indole synthesis, detailed spectroscopic characterization, reactivity, and its applications in the field of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile heterocyclic compound.

Chemical Identity and Physicochemical Properties

2-Isopropyl-1H-indole is a bicyclic aromatic heterocycle. The fusion of a benzene ring to a pyrrole ring constitutes the core indole structure, with an isopropyl group substituting the hydrogen at the C2 position. This substitution significantly influences the molecule's steric and electronic properties, which in turn affects its reactivity and biological interactions.

Table 1: Chemical Identifiers and Properties of **2-Isopropyl-1H-indole**

Identifier	Value	Source
IUPAC Name	2-propan-2-yl-1H-indole	[3][4]
CAS Number	17790-93-1	[3][4]
Molecular Formula	C ₁₁ H ₁₃ N	[3]
Molecular Weight	159.23 g/mol	[3][4]
Canonical SMILES	<chem>CC(C)C1=CC2=CC=CC=C2N1</chem>	[4]
InChI Key	XSRLHGSAMGVDJU-UHFFFAOYSA-N	[4]
XLogP3 (Computed)	3.3	[3]

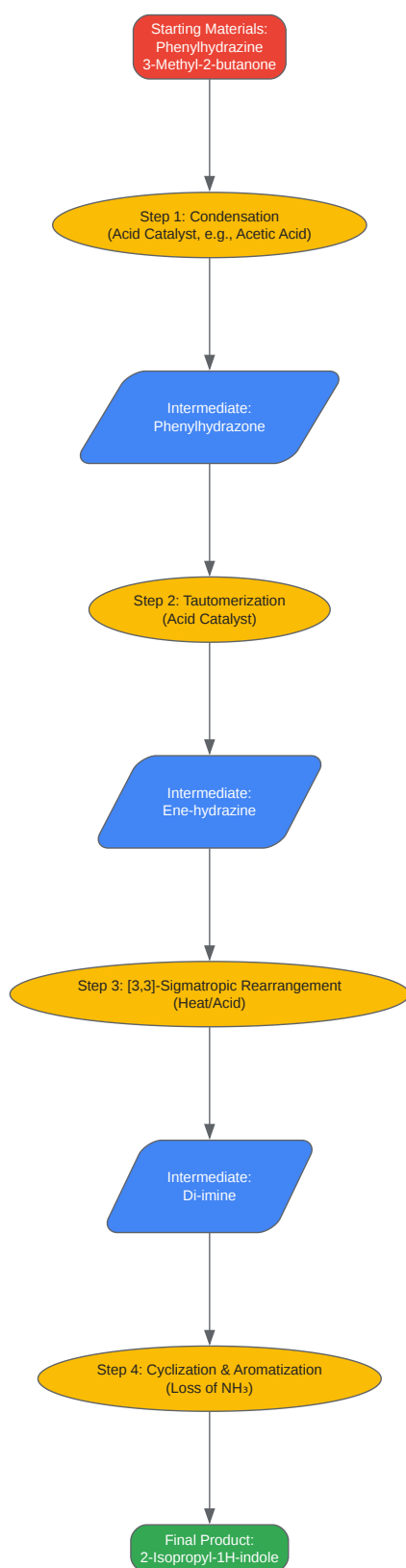
Synthesis and Mechanistic Insights: The Fischer Indole Synthesis

The most reliable and widely adopted method for synthesizing 2-substituted indoles, including **2-Isopropyl-1H-indole**, is the Fischer indole synthesis.[4][5] This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with a ketone or aldehyde.[5][6][7]

Rationale and Causality

The choice of the Fischer indole synthesis is predicated on its robustness and the commercial availability of the starting materials: phenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone). The reaction proceeds under acidic conditions, utilizing catalysts like zinc chloride, polyphosphoric acid (PPA), or strong Brønsted acids such as HCl or H₂SO₄. [5][8] The mechanism is a sophisticated cascade involving tautomerization and a key [6][6]-sigmatropic rearrangement, which is thermally or acidically promoted to form the crucial C-C bond of the indole scaffold.[6]

Visualized Workflow: Fischer Indole Synthesis



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Caption: Workflow of the Fischer Indole Synthesis.

Detailed Experimental Protocol

This protocol is an adapted procedure for the specific synthesis of **2-Isopropyl-1H-indole** based on established Fischer indole synthesis methodologies.^[9]

Materials:

- Phenylhydrazine (1.0 eq)
- 3-Methyl-2-butanone (1.1 eq)
- Glacial Acetic Acid (as solvent and catalyst) or Polyphosphoric Acid (PPA)
- Ethanol (for recrystallization)
- Diatomaceous earth (optional, for PPA workup)

Procedure:

- **Hydrazone Formation (In Situ):** To a round-bottom flask, add phenylhydrazine (1.0 eq) dissolved in glacial acetic acid. To this solution, add 3-methyl-2-butanone (1.1 eq) dropwise while stirring at room temperature. The reaction is typically exothermic. Stir the mixture for 1 hour to ensure complete formation of the phenylhydrazone intermediate.
- **Cyclization:** Heat the reaction mixture to 80-100°C and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the hydrazone spot and the appearance of a new, UV-active indole spot indicates reaction completion.
- **Workup:** Cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water. This will precipitate the crude product. If PPA was used as the catalyst, the hot mixture should be poured onto a stirred slurry of ice and diatomaceous earth to facilitate handling.
- **Isolation:** Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO_3) until effervescence ceases. The crude **2-Isopropyl-1H-indole** will precipitate as a solid or oil. If it is an oil, extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). If a solid, collect it by vacuum filtration.

- Purification: Wash the collected solid or the combined organic extracts with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an ethanol/water mixture to yield pure **2-Isopropyl-1H-indole**.

Spectroscopic Characterization and Structural Elucidation

The structure of **2-Isopropyl-1H-indole** is unequivocally confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).^[4]

Table 2: Predicted Spectroscopic Data for **2-Isopropyl-1H-indole**

Technique	Feature	Predicted Chemical Shift (δ , ppm) / Value	Key Characteristics
^1H NMR	NH (indole)	~8.0	Broad singlet, exchangeable with D_2O
Ar-H (indole ring)	7.0 - 7.6	Multiplets corresponding to the 4 protons on the benzene ring	
H3 (indole ring)	~6.2	Singlet or doublet with small coupling	
CH (isopropyl)	~3.1	Septet	
CH_3 (isopropyl)	~1.3	Doublet	
^{13}C NMR	C2 (indole, ipso-isopropyl)	~145	Quaternary carbon, deshielded
C7a (indole bridgehead)	~136	Quaternary carbon	
C3a (indole bridgehead)	~128	Quaternary carbon	
Ar-C (indole ring)	110 - 122	Four signals for the benzene ring carbons	
C3 (indole ring)	~100	Shielded C-H carbon	
CH (isopropyl)	~28		
CH_3 (isopropyl)	~23		
Mass Spec (EI)	$[\text{M}]^+$	$m/z = 159$	Molecular ion peak

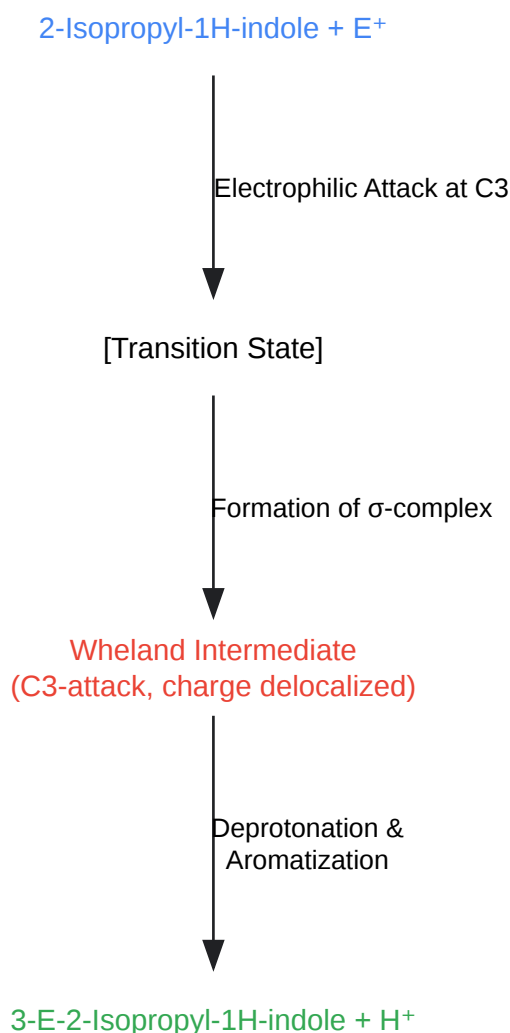
Chemical Reactivity: The Dominance of C3 Electrophilic Substitution

The chemical behavior of **2-Isopropyl-1H-indole** is dictated by the electron-rich nature of the indole nucleus. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, significantly increasing the nucleophilicity of the ring, particularly at the C3 position.^[4]

Mechanistic Rationale

Electrophilic attack at C3 is kinetically and thermodynamically favored. The resulting Wheland intermediate (arenium ion) allows the positive charge to be delocalized over the benzene ring and, crucially, onto the nitrogen atom without disrupting the aromaticity of the benzene portion. This stabilization is not possible for attack at other positions. The bulky isopropyl group at C2 further enhances the steric accessibility of the C3 position for incoming electrophiles.

Visualized Mechanism: Electrophilic Aromatic Substitution



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Caption: General mechanism for C3 electrophilic substitution.

Applications in Drug Discovery and Development

The indole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.^{[1][2]} Derivatives of **2-Isopropyl-1H-indole** are explored for a range of therapeutic applications, leveraging the structural and electronic contributions of the isopropyl group.

- **Antimicrobial Agents:** The lipophilic nature of the isopropyl group can enhance membrane permeability, a desirable trait for antimicrobial drug candidates. Studies have shown that

some simple indole derivatives possess moderate to good inhibitory effects against various bacterial and fungal strains.[4][10]

- **Antioxidant and Neuroprotective Effects:** The indole nucleus can act as a free radical scavenger. Research suggests that certain indole compounds may exhibit neuroprotective benefits, which could be relevant for developing treatments for neurodegenerative diseases. [4]
- **Enzyme Inhibition:** The 2-isopropylindole scaffold can serve as a template for designing specific enzyme inhibitors. For instance, it has been investigated for its potential to inhibit acetylcholinesterase, an enzyme relevant in the pathology of Alzheimer's disease.[4]
- **Pharmaceutical Intermediate:** Perhaps its most significant role is as a versatile starting material. The reactive C3 position allows for the straightforward introduction of various functional groups, enabling the synthesis of more complex, biologically active molecules for drug development pipelines.[4]

Conclusion

2-Isopropyl-1H-indole (IUPAC: 2-propan-2-yl-1H-indole; CAS: 17790-93-1) is a chemically significant molecule with established synthetic routes and predictable reactivity. Its utility is primarily driven by the electron-rich indole core, which favors functionalization at the C3 position, and the physicochemical modifications imparted by the C2-isopropyl group. As a key building block, **2-Isopropyl-1H-indole** continues to be a valuable tool for medicinal chemists and researchers in the development of novel therapeutic agents.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Isopropyl-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b102703#iupac-name-and-cas-number-for-2-isopropyl-1h-indole\]](https://www.benchchem.com/product/b102703#iupac-name-and-cas-number-for-2-isopropyl-1h-indole)

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